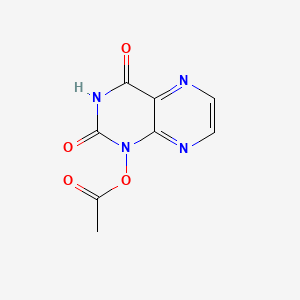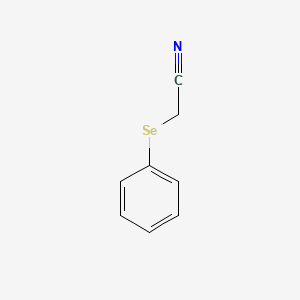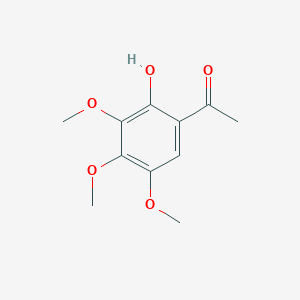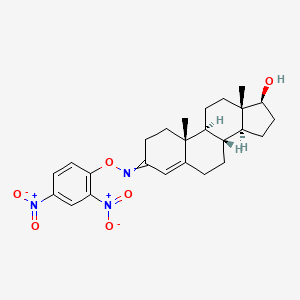
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is a derivative of testosterone, a primary male anabolic-androgenic steroid
Métodos De Preparación
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the following steps:
Oxime Formation: The starting material, 17-beta-Hydroxyandrost-4-en-3-one, is reacted with hydroxylamine to form the oxime derivative.
Dinitrophenylation: The oxime derivative is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final product.
Análisis De Reacciones Químicas
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of ketones and aldehydes.
Biology: The compound can be used in studies related to steroid metabolism and hormone regulation.
Industry: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in various biochemical assays. The dinitrophenyl group can act as a chromophore, allowing for the detection of the compound through spectroscopic methods.
Comparación Con Compuestos Similares
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is unique due to its specific functional groups. Similar compounds include:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Testosterone: The primary male sex hormone and anabolic steroid.
Epitestosterone: An isomer of testosterone with similar but distinct biological effects.
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and properties.
Propiedades
Número CAS |
33514-83-9 |
|---|---|
Fórmula molecular |
C25H31N3O6 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H31N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,13-14,18-20,23,29H,3,5-6,8-12H2,1-2H3/t18-,19-,20-,23-,24-,25-/m0/s1 |
Clave InChI |
QQKWGPOQHNHOBD-KCDBLEJKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
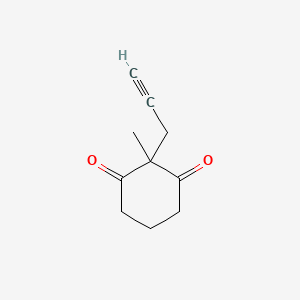
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
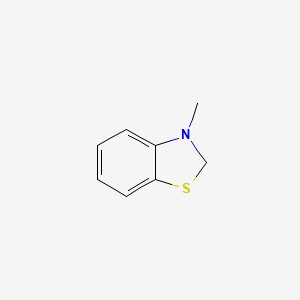


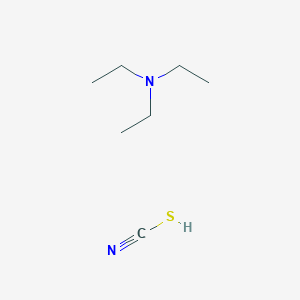
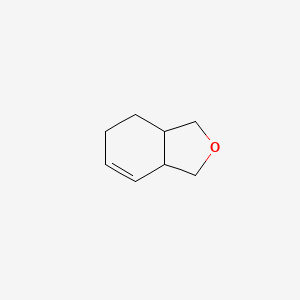
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
